molecular formula C16H16F3N3O3 B608369 (Z)-isopropyl 3-(3-(3-methoxy-5-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate CAS No. 1333151-73-7

(Z)-isopropyl 3-(3-(3-methoxy-5-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate

Cat. No. B608369
CAS RN: 1333151-73-7
M. Wt: 355.32
InChI Key: NLNGWFLRRRYNIL-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KPT-185 is an inhibitor of Exportin 1 (XPO1/CRM1) with anticancer activity. It reduces proliferation in a panel of patient-derived acute myeloid leukemia cells (IC50s = 100-500 nM). KPT-185 induces cell cycle arrest in the G1 phase and apoptosis in MOLT-4 T cell acute lymphoblastic leukemia cells and in a panel of six non-small cell lung cancer (NSCLC) cell lines in a time- and dose-dependent manner.
KPT-185 is a selective and irreversible inhibitor of chromosome maintenance protein 1 (CRM1). CRM is an important nuclear protein export receptor. Blocking CRM1-mediated nuclear export can result in the suppression of tumors.

Scientific Research Applications

Nuclear Export Inhibition in Non-Hodgkin Lymphoma

KPT-185 is known to inhibit nuclear export in Non-Hodgkin Lymphoma (NHL). It targets Exportin-1 (XPO1), a key player in the nuclear export pathway that is overexpressed in almost all cancers . High XPO1 expression in NHL is associated with poor prognosis due to its oncogenic role in exporting proteins and RNA involved in cancer progression and treatment resistance .

Identification of XPO1 Cargo

Immunofluorescence staining, Western blotting, and immunoprecipitation assays have identified XPO1 cargo in NHL by inhibiting nuclear export using KPT-185 . This has led to the identification of tumor suppressor proteins including p53 and FOXO1 as XPO1 cargo .

Inhibition of Ribosomal Biogenesis and Translational Flux

KPT-185 has been found to inhibit ribosomal biogenesis and translational flux in Mantle cell lymphoma (MCL), an aggressive B-cell lymphoma . This is achieved by suppressing oncogenic mediators such as XPO1, cyclin D1, c-Myc, PIM1, and Bcl-2 family members .

Downregulation of Translation/Chaperone Proteins

KPT-185 also downregulates translation/chaperone proteins like PIM2, EEF1A1, EEF2, and HSP70 that are part of the translational/transcriptional network regulated by heat shock factor 1 .

Anti-Lymphoma Effect on MCL Cells

KPT-185 exhibits an anti-lymphoma effect on MCL cells, irrespective of their p53 mutational status . It results in a dose- and time-dependent cell growth inhibition in all the MCL cells examined .

Deciphering Mechanisms of Drug Sensitivity and Resistance

Studies have sought to decipher the mechanisms that render cells either sensitive or resistant to treatment with Selective Inhibitor of Nuclear Export (SINE) compounds, represented by KPT-185 .

properties

IUPAC Name

propan-2-yl (Z)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3/c1-10(2)25-14(23)4-5-22-9-20-15(21-22)11-6-12(16(17,18)19)8-13(7-11)24-3/h4-10H,1-3H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNGWFLRRRYNIL-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C=C\N1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

propan-2-yl (Z)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-isopropyl 3-(3-(3-methoxy-5-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate
Reactant of Route 2
(Z)-isopropyl 3-(3-(3-methoxy-5-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate
Reactant of Route 3
(Z)-isopropyl 3-(3-(3-methoxy-5-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate
Reactant of Route 4
(Z)-isopropyl 3-(3-(3-methoxy-5-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate
Reactant of Route 5
Reactant of Route 5
(Z)-isopropyl 3-(3-(3-methoxy-5-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate
Reactant of Route 6
Reactant of Route 6
(Z)-isopropyl 3-(3-(3-methoxy-5-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate

Q & A

Q1: What is the primary target of KPT-185?

A1: KPT-185 specifically targets Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), a key protein responsible for transporting various molecules, including tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm. [, , , , , , , , , ]

Q2: How does KPT-185 interact with CRM1?

A2: KPT-185 irreversibly binds to CRM1, blocking its ability to recognize and bind to cargo proteins carrying a specific nuclear export signal (NES). This effectively traps these cargo proteins, many of which are TSPs, within the nucleus. [, , , , , , , , , ]

Q3: What are the downstream effects of KPT-185-mediated CRM1 inhibition?

A3: By blocking CRM1, KPT-185 leads to the nuclear accumulation of various TSPs, including p53, FOXO3A, p21, IκB, and others. This accumulation allows these TSPs to exert their regulatory effects within the nucleus, ultimately leading to:

  • Inhibition of cell proliferation: KPT-185 disrupts cell cycle progression, primarily by inducing cell cycle arrest at the G1/S checkpoint. [, , , ]
  • Induction of apoptosis: The nuclear accumulation of TSPs like p53 activates downstream apoptotic pathways, leading to programmed cell death. [, , , , , , , , ]
  • Inhibition of oncogenic signaling pathways: KPT-185 downregulates various oncogenic pathways, including NFκB, PI3K/Akt, and mTOR signaling. [, , , , ]
  • Modulation of cellular metabolism: Research suggests that KPT-185, particularly in combination with mTOR inhibitors, can influence cellular metabolism by impacting pathways like ribosomal biogenesis, glycolysis, and the TCA cycle. [, ]

Q4: Does KPT-185 affect normal cells?

A4: While KPT-185 predominantly targets cancer cells, some studies show that it can also affect normal cells, albeit at much higher concentrations. The differential sensitivity is attributed to the higher dependence of cancer cells on CRM1-mediated nuclear export for survival and proliferation. [, , , ]

Q5: Does KPT-185 influence Epithelial-to-Mesenchymal Transition (EMT)?

A5: Research suggests that KPT-185 can reverse EMT in certain models. It accomplishes this by inducing nuclear retention of F-box protein FBXL5, which promotes the degradation of Snail, a key transcription factor involved in EMT. []

Q6: What is the molecular formula and weight of KPT-185?

A6: The molecular formula of KPT-185 is C15H15F3N3O3, and its molecular weight is 343.3 g/mol.

Q7: How do structural modifications affect the activity of KPT-185 analogs?

A7: While specific structure-activity relationships for KPT-185 analogs were not extensively discussed in the analyzed papers, research mentions that mutations in the CRM1 binding site for SINE compounds, particularly at Cys-528, can significantly impact their efficacy. This highlights the importance of this specific interaction for KPT-185's activity. [, ]

Q8: What types of cancer cell lines have shown sensitivity to KPT-185 in vitro?

A8: In vitro studies demonstrate the efficacy of KPT-185 against a wide range of cancer cell lines, including:

  • Hematological malignancies: Mantle Cell Lymphoma (MCL), Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), Chronic Lymphocytic Leukemia (CLL) [, , , , , , , , , ]
  • Solid tumors: Non-Small Cell Lung Cancer (NSCLC), Colon Cancer, Pancreatic Cancer, Ovarian Cancer, Melanoma, Breast Cancer, Kidney Cancer [, , , , , , , , , , ]

Q9: Has KPT-185 shown efficacy in in vivo models?

A9: Yes, KPT-185 and its analogs (KPT-251, KPT-276, KPT-330) have demonstrated significant antitumor activity in various in vivo models, including xenograft models of MCL, AML, MM, NSCLC, pancreatic cancer, ovarian cancer, and melanoma. These studies highlight the potential of KPT-185 as a therapeutic agent. [, , , , , , , , , , , ]

Q10: Are there any clinical trials investigating KPT-185?

A10: The research mentions that KPT-330 (selinexor), a clinically relevant analog of KPT-185, has entered Phase I clinical trials for hematological malignancies and solid tumors. [, , , ]

Q11: What are the potential mechanisms of resistance to KPT-185?

A11: Although not extensively discussed, research suggests that mutations in the CRM1 binding site for SINE compounds, particularly at Cys-528, can confer resistance. Additionally, alterations in downstream pathways or compensatory mechanisms that bypass CRM1 function could also contribute to resistance. [, ]

Q12: Are there any known biomarkers to predict the efficacy of KPT-185?

A12: While specific biomarkers for KPT-185 are not extensively discussed, the research suggests that CRM1 expression levels could be a potential predictive biomarker. Tumors with higher CRM1 expression might exhibit increased sensitivity to KPT-185 treatment. [, ] Further research is needed to validate this hypothesis and identify additional biomarkers.

Q13: What analytical techniques are used to characterize and quantify KPT-185?

A13: The provided research papers employ various standard analytical techniques to investigate KPT-185 and its effects, including:

  • Cell viability assays: MTT assay, trypan blue exclusion assay [, , , , , , , , , , , , , , , , ]
  • Apoptosis assays: Annexin V/PI staining, Cell Death Detection ELISA [, , , , , , , , , , , , , , ]
  • Cell cycle analysis: Flow cytometry with propidium iodide staining []
  • Protein analysis: Western blotting, immunofluorescence microscopy, co-immunoprecipitation [, , , , , , , , , , , , , , , , , , , , , ]
  • Gene expression analysis: TaqMan Low Density Arrays, microarray analysis [, , , , ]
  • Proteomics: Isobaric Tags for Relative and Absolute Quantification (iTRAQ) [, , ]
  • Metabolite analysis: Capillary Electrophoresis Mass Spectrometry (CETOF-MS) []
  • In vivo imaging: Whole Body Luminescence Imaging (WBLI) []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.